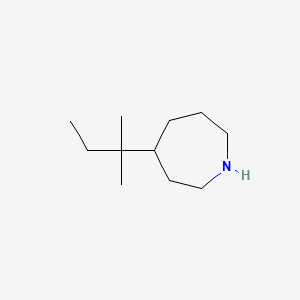
1-(6-Methyl-3-pyridinyl)ethanol-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Methyl-3-pyridinyl)ethanol-d4 is a deuterated form of 1-(6-Methyl-3-pyridinyl)ethanol. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The molecular formula of this compound is C8H7D4NO, and it has a molecular weight of 141.2 . Deuterated compounds are often used in scientific research due to their unique properties, such as increased stability and altered reaction kinetics.
Vorbereitungsmethoden
The synthesis of 1-(6-Methyl-3-pyridinyl)ethanol-d4 involves the incorporation of deuterium atoms into the molecular structure. One common method for preparing deuterated compounds is through the use of deuterated reagents. For instance, the synthesis of this compound can be achieved by reacting 6-methyl-3-pyridinecarboxaldehyde with deuterated reducing agents such as lithium aluminum deuteride (LiAlD4) or sodium borodeuteride (NaBD4) under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions.
Industrial production of this compound may involve large-scale synthesis using similar deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
1-(6-Methyl-3-pyridinyl)ethanol-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(6-Methyl-3-pyridinyl)acetaldehyde-d4 using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) under controlled conditions.
Reduction: Reduction of this compound can yield 1-(6-Methyl-3-pyridinyl)methanol-d4 using reducing agents like lithium aluminum deuteride (LiAlD4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents. For example, treatment with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloro group, forming 1-(6-Methyl-3-pyridinyl)chloride-d4.
Common reagents and conditions used in these reactions include inert atmospheres, controlled temperatures, and specific solvents to ensure the desired transformations. The major products formed from these reactions depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(6-Methyl-3-pyridinyl)ethanol-d4 has several scientific research applications, including:
Chemistry: The compound is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling. It helps in studying reaction mechanisms and kinetics.
Biology: Deuterated compounds like this compound are used in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: The compound is utilized in drug development and pharmacokinetic studies to investigate the behavior of drugs in the body.
Industry: In the industrial sector, deuterated compounds are used in the production of specialty chemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of 1-(6-Methyl-3-pyridinyl)ethanol-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, leading to altered biochemical interactions. For example, in metabolic studies, the deuterium labeling allows researchers to track the compound’s transformation and identify key metabolic intermediates.
Vergleich Mit ähnlichen Verbindungen
1-(6-Methyl-3-pyridinyl)ethanol-d4 can be compared with other similar compounds, such as:
1-(6-Methyl-3-pyridinyl)ethanol: The non-deuterated form of the compound, which lacks the unique properties conferred by deuterium atoms.
1-(6-Methyl-3-pyridinyl)methanol-d4: A related deuterated compound with a different functional group, used in similar research applications.
1-(6-Methyl-3-pyridinyl)acetaldehyde-d4: Another deuterated derivative used in oxidation studies and metabolic research.
The uniqueness of this compound lies in its specific deuterium labeling, which provides distinct advantages in scientific research, such as enhanced stability and the ability to trace metabolic pathways.
Eigenschaften
CAS-Nummer |
1346600-72-3 |
|---|---|
Molekularformel |
C8H11NO |
Molekulargewicht |
141.206 |
IUPAC-Name |
1,2,2,2-tetradeuterio-1-(6-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-8(5-9-6)7(2)10/h3-5,7,10H,1-2H3/i2D3,7D |
InChI-Schlüssel |
LYMOQGXOROSRPJ-QFRGLVERSA-N |
SMILES |
CC1=NC=C(C=C1)C(C)O |
Synonyme |
α,6-Dimethyl-3-pyridinemethanol-d4; dl-2-Methyl-5-[1-hydroxy(ethyl-d4)]pyridine; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S,3aS,3bS,9aR,9bS,11aS)-8-acetyl-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate](/img/structure/B584548.png)




![2-[(4-Bromophenyl)methyl]hexahydro-1H-azepine Hydrochloride](/img/structure/B584559.png)





